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An In-depth Technical Guide to 3H-Spiro[2-benzofuran-1,4'-piperidine]: A Privileged Scaffold

in Modern Drug Discovery

Introduction
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can

effectively interact with biological targets is perpetual. Among these, spirocyclic systems have

emerged as "privileged scaffolds" due to their unique three-dimensional topographies, which

can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles

compared to their flatter aromatic counterparts. This guide focuses on one such compelling

molecule: 3H-spiro[2-benzofuran-1,4'-piperidine].

Identified by the CAS Number 38309-60-3, this compound elegantly fuses a piperidine ring, a

cornerstone of many successful drugs, with a 2-benzofuran system through a single spirocyclic

carbon atom.[1][2] This rigidified structure has garnered significant attention from researchers,

serving as a versatile building block for a range of therapeutic agents, most notably those

targeting the central nervous system (CNS).[3][4] Its utility extends beyond therapeutics into

the realm of chemical biology, where it forms the core of sophisticated molecular probes for

studying complex biological systems like the sigma (σ) receptors.[5]

This document, intended for researchers, scientists, and drug development professionals,

provides an in-depth exploration of the chemical structure, physicochemical properties,

synthesis, and diverse applications of the 3H-spiro[2-benzofuran-1,4'-piperidine] scaffold.
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Chapter 1: Physicochemical and Structural
Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its

application in drug design and development. This chapter elucidates the structural and

chemical identity of 3H-spiro[2-benzofuran-1,4'-piperidine].

Chemical Identity
The core identifying information for this scaffold is summarized in the table below. There is

some variability in the literature regarding its molecular formula; however, structural analysis

confirms C12H15NO as the correct composition for the free base.[1][3]

Property Value

CAS Number 38309-60-3[1][2][3]

IUPAC Name spiro[isobenzofuran-1(3H),4'-piperidine]

Synonyms 3H-Spiro[2-benzofuran-1,4'-piperidine][1]

Molecular Formula C12H15NO

Molecular Weight 189.25 g/mol [1]

Canonical SMILES C1OC2(CCNCC2)C3=C1C=CC=C3

Structural Elucidation
The defining feature of 3H-spiro[2-benzofuran-1,4'-piperidine] is its spirocyclic junction. This

arrangement locks the two constituent rings—the phthalan (1,3-dihydroisobenzofuran) and

piperidine moieties—in a rigid, perpendicular orientation. This conformational constraint is a

key attribute, as it reduces the entropic penalty upon binding to a biological target, potentially

increasing potency. The structure provides distinct vectors for chemical modification, primarily

at the piperidine nitrogen, allowing for the exploration of chemical space in a controlled manner.

Figure 1: 2D Chemical Structure of 3H-Spiro[2-benzofuran-1,4'-piperidine]

Physicochemical Properties
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The general physical and chemical properties of the scaffold are crucial for its handling,

formulation, and behavior in biological systems.

Property Value/Description Source

Appearance White to pale yellow solid [1][3]

Solubility Sparingly soluble in water [1]

pKa (Predicted)
10.17 ± 0.20 (for the piperidine

nitrogen)
[1]

Storage Conditions
Store at room temperature or

2-8°C
[1][3]

Chapter 2: Synthesis and Derivatization
The accessibility of a chemical scaffold is paramount to its widespread adoption. This chapter

outlines a common synthetic route to the core structure and discusses strategies for its

subsequent modification.

Core Synthesis: A Reductive Approach
One established method to synthesize the spiro[isobenzofuran-1(3H),4'-piperidine] core

involves the catalytic hydrogenation of an N-benzyl protected precursor.[2] This process

efficiently removes the protecting group, yielding the target scaffold.

Step 1: Precursor Preparation & Catalyst Loading

Dissolve 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] (1 equivalent) in a

suitable solvent such as ethanol (approx. 8-10 mL per gram of substrate).

Transfer the solution to a high-pressure hydrogenation vessel (steel autoclave).

Expert Insight: Prior to adding the primary catalyst, it is sometimes beneficial to treat the

solution with a scavenger catalyst like Raney Nickel under an inert atmosphere (e.g.,

argon) for a short period (e.g., 1 hour) to remove any potential catalyst poisons. This step,

followed by filtration, can significantly improve the efficiency of the main reaction.
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Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w of the starting

material) to the filtrate in the reaction vessel.

Step 2: Hydrogenation Reaction

Seal the autoclave and purge it several times with hydrogen gas.

Pressurize the vessel with hydrogen to 5 bar.

Heat the reaction mixture to 40°C with vigorous stirring.

Trustworthiness: Monitor the reaction progress by a suitable analytical method, such as

High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption

of the starting material. The reaction may take 19-24 hours. If the reaction stalls, it may be

necessary to filter off the spent catalyst and add a fresh batch.[2]

Step 3: Work-up and Isolation

Once the reaction is complete, cool the vessel to room temperature and carefully vent the

hydrogen gas.

Remove the Pd/C catalyst by filtration through a pad of celite. Rinse the filter pad with

ethanol.

Concentrate the filtrate under reduced pressure to yield a crude oil.

Triturate the oily residue with a non-polar solvent like heptane and stir. The product should

spontaneously crystallize.

Collect the resulting white solid by filtration, wash with cold heptane, and dry under

vacuum to yield the final product, 3H-spiro[2-benzofuran-1,4'-piperidine].

Figure 2: Workflow for the Synthesis of the Spirocyclic Core

Strategies for Derivatization
The true power of this scaffold lies in its utility as a versatile building block.[3] The secondary

amine of the piperidine ring is the primary handle for chemical modification, allowing for the
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introduction of a wide array of functional groups to modulate pharmacological activity and

properties.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can

introduce diverse substituents. This is a key step in creating ligands for specific targets, such

as the sigma receptors, where an N-butyl chain was installed.[5]

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) forms

amide derivatives, which can act as hydrogen bond donors or acceptors and introduce

different pharmacophores.

Modern Synthetic Methods: While modifications to the core are common, related spirocyclic

systems are also built using advanced reactions. For instance, three-component [3+2]

azomethine ylide cycloadditions have been used to synthesize related benzofuran spiro-

pyrrolidine derivatives, highlighting the broad interest in constructing such complex scaffolds.

[6]

Chapter 3: Applications in Medicinal Chemistry and
Drug Discovery
The rigid, three-dimensional structure of 3H-spiro[2-benzofuran-1,4'-piperidine] makes it an

ideal starting point for designing potent and selective ligands for various biological targets.

Central Nervous System (CNS) Agents
The piperidine moiety is a well-known "CNS-philic" fragment, and its incorporation into this

spirocyclic system has made the scaffold a focal point for the development of agents targeting

neurological and psychiatric disorders.[3] Research has explored its potential in developing

treatments for conditions like depression, anxiety, and schizophrenia.[1][4] The scaffold's

rigidity helps in precisely orienting key pharmacophoric elements to fit into the binding pockets

of CNS receptors, while the piperidine nitrogen can serve as a protonatable center for crucial

ionic interactions.

Case Study: High-Affinity Probes for Sigma (σ)
Receptors
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A compelling application of this scaffold is in the development of molecular tools to study the

sigma-2 (σ2) receptor, a protein implicated in cancer and neurodegenerative diseases like

Alzheimer's.[5] The σ2 receptor's biology is not fully understood, partly due to a lack of high-

quality chemical probes.

Researchers ingeniously used the 3H-spiro[isobenzofuran-1,4'-piperidine] core as an anchor.

They attached it via a butyl linker to various fluorescent tags, creating a series of novel, high-

affinity fluorescent ligands.[5] These probes, spanning emissions from green to near-infrared,

enabled the direct visualization and study of the σ2 receptor in cells using advanced

microscopy techniques. This work exemplifies a powerful strategy: using a privileged core to

build sophisticated tools for fundamental biological research.

Probe Design Strategy

Application

Spirocyclic Core
(3H-spiro[2-benzofuran-1,4'-piperidine])

Provides High Affinity

Alkyl Linker
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(e.g., Fluorophore)
Enables Detection
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Visualization
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Figure 3: Logic Diagram for Building a Molecular Probe from the Spirocyclic Core

Broader Therapeutic Potential
The benzofuran nucleus itself is a source of diverse biological activities, including anti-tumor,

antibacterial, and anti-inflammatory properties.[7] The combination of this heterocyclic system

with a spiro-piperidine suggests that the therapeutic applications of this scaffold family could

extend beyond the CNS. For example, related benzofuran spiro-pyrrolidine compounds have

demonstrated promising anti-proliferative activity against cancer cell lines.[6]

Chapter 4: Safety and Handling
As with any laboratory chemical, proper handling of 3H-spiro[2-benzofuran-1,4'-piperidine] is
essential.

Hazards: The compound is listed as an irritant to the eyes, respiratory system, and skin.[1]

Protective Measures: Standard personal protective equipment (PPE), including suitable

protective clothing, gloves, and eye/face protection, should be worn when handling the

material.[1]

Storage: The compound should be stored at either room temperature or refrigerated (2-8°C)

in a tightly sealed container to ensure its stability.[1][3]

Conclusion
3H-spiro[2-benzofuran-1,4'-piperidine] stands out as a scaffold of significant value in

contemporary chemical science. Its conformationally rigid, three-dimensional structure offers

distinct advantages for designing selective and potent bioactive molecules. From its

foundational role in the development of CNS-active agents to its sophisticated use in crafting

high-affinity probes for cutting-edge biological research, this spirocyclic compound has proven

its versatility. As drug discovery programs increasingly seek to explore beyond "flatland"

chemistry, scaffolds like 3H-spiro[2-benzofuran-1,4'-piperidine] will undoubtedly continue to

be enabling tools for creating the next generation of therapeutics and research agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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